(3R*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol
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Overview
Description
Synthesis Analysis
The synthesis of related compounds has been achieved through various chemical reactions, highlighting the complexity and specificity required in forming such molecules. For instance, the construction of lactam carbonyl function in 1, 3-disubstituted piperidines via mercuric acetate-EDTA oxidation demonstrates the intricate processes involved in synthesizing complex piperidine derivatives (Fujii, Ohba, & Yoshifuji, 1977). Similarly, the preparation of piperidine derivatives through aromatic nucleophilic substitution reactions further exemplifies the synthetic strategies employed (Consiglio, Arnone, Spinelli, & Noto, 1981).
Molecular Structure Analysis
Studies on related piperidin-4-one derivatives have revealed detailed molecular structure information, including crystal and molecular structure analyses that highlight the significance of hydrogen bonding and C-H…π interactions in stabilizing the molecular structure (Khan, Ibrar, Lal, Altaf, & White, 2013).
Chemical Reactions and Properties
The reactions of piperidine with various reagents indicate the versatility and reactivity of these compounds, as seen in the catalysis of aromatic nucleophilic substitution reactions (Consiglio, Arnone, Spinelli, & Noto, 1981).
Physical Properties Analysis
Investigations into the physical properties of related compounds, including their crystalline structure and stereochemistry, provide essential insights into their behavior and potential applications. For instance, the stereochemistry of diastereoisomeric piperidin-4-ols reveals the impact of molecular structure on physical properties (Casy & Jeffery, 1972).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, have been extensively studied. For example, the copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine highlights innovative approaches to synthesizing unconventional piperidines (Crotti, Berti, & Pineschi, 2011).
properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5/c1-14-13-20(9-7-19(14,22)8-10-23-2)18(21)11-15-5-6-16(24-3)12-17(15)25-4/h5-6,12,14,22H,7-11,13H2,1-4H3/t14-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYYSMRZFVJNHH-AUUYWEPGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)CC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)CC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol |
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